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Compound of Interest

Compound Name: 7,8-Difluoroquinolin-3-amine

Cat. No.: B2934126

An In-depth Technical Guide to the Physicochemical Properties of 7,8-Difluoroquinolin-3-
amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of
7,8-Difluoroquinolin-3-amine, a fluorinated quinoline derivative of significant interest in
medicinal chemistry and materials science. The strategic placement of fluorine atoms can
profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making
this compound a valuable scaffold for further investigation. This document serves as a
technical resource, offering both collated data and detailed experimental protocols for its
characterization.

Molecular Identity and Structure

7,8-Difluoroquinolin-3-amine is a heterocyclic aromatic amine. The quinoline core is a
prevalent motif in numerous biologically active compounds, and the addition of two fluorine
atoms at the 7 and 8 positions creates unique electronic and steric properties.

Caption: 2D Chemical Structure of 7,8-Difluoroquinolin-3-amine.

Core Physicochemical Data
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The following table summarizes the key computed and experimental properties of 7,8-
Difluoroquinolin-3-amine. These parameters are fundamental for predicting its behavior in
biological systems and for designing experimental conditions.

Property Value Source

CAS Number 318685-32-4 Parchem[1]
Molecular Formula CoHeF2N2 Parchem[1]
Molecular Weight 180.16 g/mol (Calculated)

) ) Not available. Requires
Melting Point ) o N/A
experimental determination.

357.7 £ 37.0 °C (Predicted for

Boiling Point o LookChem[2]
a related derivative)
~2.3 (Estimated based on 7-
LogP (Lipophilicity) Chloro-6,8-difluoroquinolin-3- PubChem|[3]
amine)
_ 38.9 A2 (Computed for a
Topological Polar Surface Area PubChem|[3]

related derivative)

Not available. Requires
pKa ) o N/A
experimental determination.

- Not available. Requires
Solubility ) o N/A
experimental determination.

Synthesis Overview

A common synthetic route to 7,8-Difluoroquinolin-3-amine involves a multi-step process
starting from 7,8-difluoroquinoline. The synthesis generally proceeds through substitution,
condensation, and deprotection reactions to yield the final amine product.[4] This method is
advantageous due to its straightforward route and suitability for larger-scale production without
the use of highly toxic reagents.[4]

Spectroscopic Profile
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Spectroscopic analysis is critical for confirming the identity and purity of the compound. While
specific spectra should be obtained from the supplier or determined experimentally, a
theoretical analysis provides expected characteristics.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 7,8-Difluoroquinolin-3-amine is expected to show characteristic bands
corresponding to its functional groups:

e N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm~1
region, which are typically weaker and sharper than O-H stretches.[6]

» N-H Bending: A characteristic bending vibration for primary amines should appear between
1650-1580 cm~1.[6]

e C-N Stretching: A strong band for the aromatic amine C-N stretch is anticipated in the 1335-
1250 cm~1 range.[6]

o C-F Stretching: Strong absorptions corresponding to the C-F bonds will be present, typically
in the 1350-1100 cm~1 region.

e Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm~1 region,
characteristic of the quinoline ring system.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum under positive ion mode, the primary
observation would be the protonated molecular ion [M+H]*.

e Molecular lon Peak: Given the molecular formula CoHeF2Nz, the exact mass is approximately
180.05. The [M+H]* peak would therefore be expected at m/z = 181.06.

o Fragmentation: Quinolone structures can undergo characteristic fragmentation, including the
loss of small neutral molecules like H20 or CO under certain conditions.[7] The specific
fragmentation pattern would provide structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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IH NMR, 8C NMR, and °F NMR are essential for unambiguous structure elucidation. Detailed
spectral data, including chemical shifts and coupling constants, are typically available from
commercial suppliers.[5][8]

Standard Operating Protocols for Characterization

The following section details standardized, field-proven methodologies for determining the
fundamental physicochemical properties of novel compounds like 7,8-Difluoroquinolin-3-
amine.

Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of a substance's purity.[9] Pure crystalline
solids exhibit a sharp, well-defined melting point range (typically <1 °C), whereas impurities
broaden this range and depress the melting temperature.[9][10] The capillary method is a
pharmacopeia-accepted standard.[11]

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

Sample Preparation: Ensure the 7,8-Difluoroquinolin-3-amine sample is completely dry
and finely powdered using a mortar and pestle.

o Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the
tube and tap the sealed end firmly on a hard surface to tightly pack the solid into a column of
2.5-3.5 mm.[11]

o Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated
melting point apparatus.[12]

e Heating Protocol:

o If the approximate melting point is unknown, perform a rapid preliminary run with a heating
rate of 10-20 °C/minute to get a rough estimate.[12]

o For the precise measurement, set the starting temperature to 5-10 °C below the estimated
melting point.
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o Set the heating ramp rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[11]

o Observation and Recording:
o Record the temperature at which the first drop of liquid appears (T_onset).

o Record the temperature at which the last solid crystal melts into a clear liquid (T_clear).
[10]

e Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure
compound, this range should be narrow.

Protocol: Aqueous Solubility Determination

Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability. The
shake-flask method is the gold standard for determining equilibrium solubility, as it ensures the
solution has reached a true saturation point at a controlled temperature.[13][14]

Caption: Workflow for Shake-Flask Solubility Measurement.
Step-by-Step Methodology:

o System Preparation: Add an excess amount of solid 7,8-Difluoroquinolin-3-amine to a
sealed glass vial containing a precise volume of the desired solvent (e.g., phosphate-
buffered saline, pH 7.4). "Excess" means that solid material should remain visible after the
equilibration period.

o Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or
37°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is
reached.[14]

o Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an
aliquot of the supernatant. It is critical to separate the saturated solution from the
undissolved solid without disturbing the equilibrium. This is achieved by either:

o Centrifugation: Centrifuge the sample to pellet the excess solid.
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o Filtration: Filter the solution through a low-binding 0.45 um syringe filter. Note: Pre-
saturating the filter by passing a small amount of solution through it first can mitigate loss
of the compound due to adsorption.[15]

» Concentration Analysis: Accurately dilute the clear supernatant with the mobile phase.
Quantify the concentration of the dissolved compound using a validated analytical method,
such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a
standard calibration curve.[16]

e Reporting: Express the solubility in units such as mg/mL or uM.

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for
assessing the purity of a compound.[17] By separating the sample based on its partitioning
between a nonpolar stationary phase (like C18) and a polar mobile phase, impurities can be
detected and quantified as separate peaks in the chromatogram.[18]

Step-by-Step Methodology:
e Standard and Sample Preparation:

o Prepare a stock solution of 7,8-Difluoroquinolin-3-amine at a known concentration (e.g.,
1 mg/mL) in a suitable solvent like acetonitrile or methanol.

o Create a working solution for injection by diluting the stock solution with the mobile phase
to a concentration within the linear range of the detector (e.g., 10 pg/mL).

o Chromatographic Conditions (Example):

[e]

Instrument: HPLC system with a UV detector.[17]

o

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pm).[17]

[¢]

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for
improved peak shape).

[¢]

Flow Rate: 1.0 mL/min.[17]
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o Injection Volume: 10 pL.[17]

o Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g.,
225 nm).[17]

e Analysis:
o Inject the prepared sample.
o Integrate the area of all peaks in the resulting chromatogram.

o Purity Calculation: Calculate the purity by dividing the peak area of the main compound by
the total area of all peaks and expressing the result as a percentage.

Safety and Handling

As a novel chemical entity, 7,8-Difluoroquinolin-3-amine should be handled with care,
following standard laboratory safety practices for amine compounds.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.[19]

e Engineering Controls: Handle the compound in a well-ventilated area, preferably within a
chemical fume hood, to avoid inhalation of dust or vapors.[19]

e Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the
handling area. Wash hands thoroughly after handling.[20][21]

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
[19]

o First Aid:

o Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical
attention.[19]

o Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
[19]
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o Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
[19]

o Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water
afterward. Seek immediate medical attention.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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